molecular formula C12H12N2O4 B8770948 ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate

ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate

Cat. No. B8770948
M. Wt: 248.23 g/mol
InChI Key: WIQRBKNAXJCWIV-UHFFFAOYSA-N
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Patent
US08772305B2

Procedure details

A mixture of 5 g 7-methyl-5-nitro-1H-indole-2-carboxylic acid ethyl ester and 0.5 g Pd/C 10% in 200 ml tetrahydrofuran/methanol (3:1) was stirred for 5 h under a pressure of 3 bar of hydrogen. The catalyst was filtered and the mixture was evaporated under reduced pressure. The residue was purified by silica gel chromatography (SiO2; cyclohexane/ethyl acetate 75:25→50:50).
Quantity
5 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][C:9]=2[CH3:18])=[O:5])[CH3:2].[H][H]>O1CCCC1.CO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([NH2:15])=[CH:10][C:9]=2[CH3:18])=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C
Name
tetrahydrofuran methanol
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1.CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (SiO2; cyclohexane/ethyl acetate 75:25→50:50)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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